molecular formula C15H18O B8423580 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde

4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde

Cat. No.: B8423580
M. Wt: 214.30 g/mol
InChI Key: AEJJHEPQXAJIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylbicyclo[222]octane-1-carboxaldehyde is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its rigid and symmetrical framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent functionalization steps introduce the phenyl and aldehyde groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles like bromine (Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products:

Scientific Research Applications

4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylate: Shares the bicyclic core but differs in functional groups.

    1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar bicyclic structure but contains nitrogen atoms.

    Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another derivative with different functional groups.

Uniqueness: 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde is unique due to the combination of its rigid bicyclic structure and the presence of both phenyl and aldehyde groups. This combination provides distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

4-phenylbicyclo[2.2.2]octane-1-carbaldehyde

InChI

InChI=1S/C15H18O/c16-12-14-6-9-15(10-7-14,11-8-14)13-4-2-1-3-5-13/h1-5,12H,6-11H2

InChI Key

AEJJHEPQXAJIKN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice water cooled solution of N-methoxy-N-methyl-1-phenylbicyclo[2.2.2]octane-4-carboxamide (Intermediate 5; 8.49 g, 31.05 mmol) in anhydrous THF (100 mL) under nitrogen was added lithium aluminium hydride (1M solution in THF, 62 mL) dropwise and the reaction mixture was allowed to stir at 0° C. for 1 hr. Water (25 mL) was added cautiously followed by EtOAc (˜100 mL) and the mixture was filtered through a pad of celite washing with EtOAc (50 mL). The filtrate was washed with brine (150 mL), the organic phase separated, dried (MgSO4) and concentrated to leave the title compound as a colourless oil which formed a solid on standing (6.92 g, 32.28 mmol, 100%); 1H NMR (CDCl3) δ 1.72-1.83 (6H, m), 1.87-1.94 (6H, m), 7.17-7.22 (1H, m), 7.31-7.33 (4H, m), 9.53 (1H, s); GC-MS EI m/e M+ 214.
[Compound]
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ice water
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reactant
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N-methoxy-N-methyl-1-phenylbicyclo[2.2.2]octane-4-carboxamide
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Name
Intermediate 5
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